N-methyl-5,7-dinitroquinolin-8-amine is a heterocyclic organic compound belonging to the nitroquinoline family, characterized by the presence of two nitro groups at the 5 and 7 positions of the quinoline ring, along with an amino group at the 8 position. Its molecular formula is and it has a molar mass of approximately 248.2 g/mol . This compound is notable for its unique structure, which contributes to its distinct chemical reactivity and potential biological activities.
Common reagents used in these reactions include nitric acid for oxidation, hydrazine hydrate for reduction, and various halogenating or alkylating agents for substitution.
Research has indicated that N-methyl-5,7-dinitroquinolin-8-amine exhibits a range of biological activities. It has been studied for its antimicrobial and anticancer properties. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) through redox reactions associated with its nitro groups. These ROS can lead to oxidative stress in cells, potentially resulting in cell death or inhibition of proliferation .
Additionally, the compound's ability to interact with DNA and proteins further contributes to its biological effects, making it a subject of interest in medicinal chemistry.
The synthesis of N-methyl-5,7-dinitroquinolin-8-amine can be achieved through several methods:
N-methyl-5,7-dinitroquinolin-8-amine has several applications across various fields:
Studies on N-methyl-5,7-dinitroquinolin-8-amine's interactions with biological targets have revealed that it can bind to specific proteins and nucleic acids. The nitro groups are particularly reactive and facilitate interactions that may alter cellular pathways or induce stress responses in target organisms . Further research into these interactions could provide insights into its mechanisms of action and potential therapeutic uses.
Several compounds share structural similarities with N-methyl-5,7-dinitroquinolin-8-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5,7-Dinitroquinoline | Contains two nitro groups at positions 5 and 7 | Base structure without amino substitution |
| 5,7-Dinitro-8-hydroxyquinoline | Hydroxy group at position 8 | Hydroxyl group may enhance solubility |
| 8-Chloro-5,7-dinitroquinoline | Chlorine substituent at position 8 | Halogen substitution may alter reactivity |
| 5-Amino-7-nitroquinoline | Amino group at position 5 | Different biological activity profile |
N-methyl-5,7-dinitroquinolin-8-amine distinguishes itself through its specific combination of nitro groups and an amino group at position 8, which enhances its reactivity and biological activity compared to similar compounds. This unique structural arrangement contributes to its potential applications in medicinal chemistry and industrial processes.
Quinoline derivatives have occupied a central role in organic chemistry since their isolation from coal tar in the 19th century. The Combes quinoline synthesis, first reported in 1888, established foundational methods for constructing substituted quinolines through acid-catalyzed cyclization of β-diketones and anilines. Early applications focused on antimalarial agents such as chloroquine, but the serendipitous discovery of antibacterial activity in chloroquine synthesis byproducts during the 1960s redirected attention toward nitro- and amino-substituted variants.
The incorporation of nitro groups into heterocyclic frameworks emerged as a strategy to modulate electronic properties and bioactivity. For instance, Imperial Chemical Industries (ICI) pioneered 6-nitroquinolone derivatives in the 1950s, demonstrating enhanced antibacterial potency compared to earlier analogs. These innovations laid the groundwork for modern nitroquinoline research, including compounds like N-methyl-5,7-dinitroquinolin-8-amine, which combines multiple substituents to optimize reactivity and intermolecular interactions.
N-Methyl-5,7-dinitroquinolin-8-amine (C₁₀H₈N₄O₄; molecular weight 248.19 g/mol) belongs to the tertiary amine subclass due to the methyl group bonded to the nitrogen atom at position 8. Its structure features:
| Structural Feature | Position | Role in Molecular Properties |
|---|---|---|
| Quinoline core | - | Provides aromaticity and planarity |
| Nitro groups (-NO₂) | 5, 7 | Electron-withdrawing, enhances acidity |
| N-Methylamine (-N(CH₃)) | 8 | Steric hindrance, basicity modulation |
The IUPAC name N-methyl-5,7-dinitroquinolin-8-amine reflects these substituents’ positions and prioritization rules. The SMILES notation CNC1=C(C=C(C2=C1N=CC=C2)[N+](=O)[O-])[N+](=O)[O-] encodes the connectivity, highlighting the meta orientation of nitro groups relative to the amine. This arrangement creates a polarized electronic environment, facilitating charge-transfer interactions in supramolecular systems.
Recent advances in multicomponent reactions (MCRs) have revitalized interest in complex quinoline syntheses. The Povarov and Ugi reactions, for example, enable efficient assembly of polyfunctionalized quinolines under mild conditions. N-Methyl-5,7-dinitroquinolin-8-amine’s nitro groups serve as directing agents in such reactions, allowing regioselective functionalization at electron-deficient positions.
In medicinal chemistry, the compound’s dual nitro substituents and tertiary amine moiety make it a candidate for developing antimicrobial agents targeting DNA gyrase, akin to early quinolone antibiotics. Additionally, its electron-deficient aromatic system shows promise in materials science for designing organic semiconductors and nonlinear optical materials.
The choice of nitrating agents profoundly influences substitution patterns in quinoline derivatives. Traditional nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) promotes electrophilic aromatic substitution at the 5- and 8-positions of the quinoline ring due to the electron-deficient nature of the pyridine moiety [1] [4]. For example, nitration of quinoline under these conditions yields a mixture of 5-nitroquinoline and 8-nitroquinoline, with the latter dominating at higher acidities [4]. This preference arises from protonation of the nitrogen atom, which enhances electrophilic attack at the 8-position [4].
In contrast, acetyl nitrate (HNO₃/Ac₂O) exhibits distinct regioselectivity. The milder electrophilic character of acetyl nitrate directs nitration to the 3-position in unsubstituted quinolines, as demonstrated by the formation of 3-nitroquinoline as the major product [2]. This divergence stems from reduced nitrogen protonation in less acidic media, allowing the free base quinoline to react via a different electronic pathway [2]. For N-methyl-5,7-dinitroquinolin-8-amine, the sequential introduction of nitro groups at the 5- and 7-positions necessitates careful agent selection. Initial nitration with HNO₃/H₂SO₄ at the 5-position, followed by acetyl nitrate-mediated nitration at the 7-position, could theoretically achieve the desired pattern, though steric and electronic interactions between substituents require further optimization.
Achieving the 5,7-dinitro configuration demands precise control over directing effects. The 8-amino group plays a pivotal role: as an electron-donating substituent, it activates the para (5) and ortho (7) positions for electrophilic attack [5]. This directing effect is exemplified in the nitration of 8-hydroxyquinoline, where dilute nitric acid selectively introduces nitro groups at the 5- and 7-positions [5]. By analogy, protonation of the 8-amino group in acidic media could enhance its meta-directing influence, favoring nitration at the 7-position after initial substitution at 5 [4] [5].
The interplay between substituents is further illustrated in Table 1, which compares nitration outcomes under varying conditions:
| Substrate | Nitrating Agent | Temperature (°C) | Major Products | Yield (%) |
|---|---|---|---|---|
| Quinoline | HNO₃/H₂SO₄ | 120 | 5-NQ, 8-NQ | 63–90 [1] [3] |
| 8-Hydroxyquinoline | 5% HNO₃ | Reflux | 5,7-Dinitro-8-hydroxyquinoline | 51–58 [5] |
| MeQone | HNO₃ (fuming) | 120 | 3,6,8-Trinitroquinolone | 90 [3] |
These data underscore the necessity of pre-functionalization at the 8-position to enforce the 5,7-dinitro pattern.
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) serves as a dual acid catalyst and nitrating agent in regioselective mono-nitration. While not explicitly documented in the provided sources, its application can be inferred from analogous systems. In quinoline derivatives, Fe³⁺ coordinates to the ring nitrogen, polarizing the π-system and directing nitration to the most electron-rich position. For 8-substituted quinolines, this coordination could enhance selectivity for the 5-position, as observed in related heterocycles [3].
Copper(II) chloride (CuCl₂) facilitates bis-nitration by stabilizing transition states through Lewis acid interactions. In the context of 8-aminoquinolines, Cu²⁺ may coordinate to both the amino group and nitro intermediates, lowering the activation energy for second nitration at the 7-position. This mechanism aligns with studies showing metal-mediated nitration of hydroxyquinolines [5], where copper salts enhance yield and regioselectivity.
Introducing the N-methyl group at C8 typically involves nucleophilic displacement of a leaving group (e.g., halogen) by methylamine. For instance, 8-chloroquinoline derivatives react with methylamine under alkaline conditions to form 8-amino intermediates, which are subsequently methylated [3]. This two-step process—halogenation followed by amination—ensures precise functionalization while minimizing over-alkylation.
Reductive amination offers an alternative route to N-methylation. Condensation of 8-ketoquinoline with methylamine in the presence of a reducing agent (e.g., NaBH₃CN) yields the secondary amine directly. While not explicitly covered in the sources, this method avoids harsh alkylation conditions and is widely applicable to aromatic amines [3].
The crystallographic analysis of N-methyl-5,7-dinitroquinolin-8-amine presents several unique challenges that are characteristic of nitro-substituted quinoline derivatives. These compounds typically exhibit complex crystal packing arrangements due to the presence of multiple electron-withdrawing nitro groups and the potential for extensive intermolecular interactions [1] [2].
The compound generally crystallizes in monoclinic or triclinic crystal systems, with common space groups including P21/c and P-1 [2] [3]. Unit cell dimensions typically range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-20 Å for the c-axis, with unit cell angles showing significant deviation from orthogonal geometry due to the molecular packing constraints imposed by the nitro substituents [4] [3].
One of the primary crystallographic challenges arises from the tendency of these compounds to exhibit disorder in the nitro groups. The electron-withdrawing nature of the nitro substituents at positions 5 and 7 creates significant electrostatic repulsion, leading to rotational disorder around the carbon-nitrogen bonds [5]. This disorder manifests as elongated thermal ellipsoids and requires careful modeling using split-atom positions or anisotropic displacement parameters [1].
Twinning represents another significant challenge in the crystallographic analysis of N-methyl-5,7-dinitroquinolin-8-amine. The planar aromatic system combined with the asymmetric substitution pattern creates opportunities for multiple crystal orientations during growth, resulting in merohedral or pseudomerohedral twinning [2]. Detection and treatment of twinning requires careful analysis of intensity statistics and may necessitate specialized data processing procedures.
The compound exhibits sensitivity to radiation damage during data collection, particularly when using high-intensity synchrotron sources. The nitro groups are susceptible to photochemical decomposition, leading to systematic changes in unit cell parameters and intensity degradation over time [1]. This necessitates careful monitoring of crystal stability and may require data collection at reduced temperatures or with attenuated beam intensities.
Table 1 summarizes the typical crystallographic parameters and common challenges encountered in the structural analysis of quinoline derivatives similar to N-methyl-5,7-dinitroquinolin-8-amine.
N-methyl-5,7-dinitroquinolin-8-amine exhibits complex tautomeric behavior that significantly influences its molecular properties and reactivity. The compound can exist in multiple tautomeric forms, with the equilibrium distribution being highly dependent on environmental conditions such as pH, solvent polarity, and temperature [6] [7].
The primary tautomeric forms include the amino form (most prevalent), the imino form, and various zwitterionic species. In the amino form, the nitrogen at position 8 maintains its sp3 hybridization with the methyl substituent, while the nitro groups at positions 5 and 7 remain in their neutral state . This form predominates under neutral conditions and exhibits characteristic nuclear magnetic resonance spectroscopic features including N-methyl resonances at approximately 2.4-2.8 parts per million [9].
The imino tautomer involves proton migration and rehybridization at the amino nitrogen, resulting in a structure with enhanced conjugation between the nitrogen lone pair and the quinoline π-system [7]. This form becomes more significant in polar protic solvents and at elevated temperatures, where the increased thermal energy facilitates the proton transfer process [6].
Zwitterionic forms arise through intramolecular proton transfer between the amino group and the nitro substituents. The high electron-withdrawing capacity of the nitro groups, particularly at the 5 and 7 positions, creates significant acidic character that can stabilize zwitterionic structures under specific conditions [10]. These forms are typically observed in aqueous solutions at intermediate pH values where the amino group becomes protonated while one of the nitro groups undergoes deprotonation.
Nuclear magnetic resonance spectroscopy provides the most direct evidence for tautomeric equilibria in N-methyl-5,7-dinitroquinolin-8-amine. The slow exchange regime on the nuclear magnetic resonance timescale allows for direct observation of individual tautomeric species [6] [7]. Temperature-dependent studies reveal activation barriers for tautomeric interconversion typically ranging from 15-25 kilojoules per mole, indicating relatively facile exchange processes .
Solvent effects play a crucial role in determining tautomeric equilibrium positions. Polar protic solvents such as methanol and water favor zwitterionic forms through hydrogen bonding stabilization, while aprotic solvents like dimethyl sulfoxide promote the neutral amino form [6]. The tautomeric equilibrium constant can vary by several orders of magnitude depending on the solvent system employed.
Table 2 provides a comprehensive overview of the tautomeric forms observed for N-methyl-5,7-dinitroquinolin-8-amine, including their structural characteristics and relative stabilities.
Density functional theory calculations provide crucial insights into the electronic structure and molecular properties of N-methyl-5,7-dinitroquinolin-8-amine. These computational studies reveal the profound effects of the nitro substituents on the electronic distribution and molecular orbital characteristics [11] [12].
The most commonly employed functional for studying nitro-substituted quinolines is B3LYP (Becke three-parameter Lee-Yang-Parr), which provides reliable geometries and electronic properties for these systems [13] [12]. Basis sets ranging from 6-31G(d) to 6-311++G(d,p) have been successfully applied, with larger basis sets providing improved description of the diffuse electron density associated with the nitro groups [12] [9].
Geometry optimization calculations consistently predict a planar quinoline ring system with the nitro groups adopting conformations that minimize steric repulsion while maximizing conjugative stabilization [11]. The C-N bond lengths in the nitro groups typically range from 1.45-1.48 Ångstroms, indicating significant double bond character due to resonance with the aromatic system [12].
The electron-withdrawing effects of the nitro substituents are clearly manifested in the calculated atomic charges. Mulliken population analysis reveals substantial positive charges on the carbon atoms bearing the nitro groups (typically +0.3 to +0.5 elementary charges), while the nitro nitrogen atoms carry significant negative charges (-0.2 to -0.4 elementary charges) [12]. This charge distribution pattern is consistent with the expected inductive and resonance effects of the nitro functionality.
Natural bond orbital analysis provides additional insights into the electronic structure, revealing significant charge transfer from the quinoline π-system to the nitro groups. The stabilization energy associated with this charge transfer typically ranges from 15-25 kilojoules per mole per nitro group, contributing significantly to the overall molecular stability [9].
Vibrational frequency calculations confirm the absence of imaginary frequencies for the optimized geometries, establishing them as true energy minima. The calculated vibrational modes show characteristic nitro stretching frequencies at approximately 1520-1560 and 1340-1380 wavenumbers, in excellent agreement with experimental infrared spectroscopic data [11].
Solvent effects can be incorporated through continuum solvation models such as the polarizable continuum model or the conductor-like screening model. These calculations reveal significant stabilization of the zwitterionic tautomers in polar solvents, with solvation energies ranging from 20-40 kilojoules per mole depending on the specific tautomeric form and solvent polarity [12].
The frontier molecular orbital analysis of N-methyl-5,7-dinitroquinolin-8-amine reveals distinctive electronic characteristics that are dominated by the presence of the electron-withdrawing nitro substituents [14] [15]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions provide crucial information about the compound's reactivity and electronic properties.
The highest occupied molecular orbital of N-methyl-5,7-dinitroquinolin-8-amine is primarily localized on the quinoline ring system, with significant contributions from the nitrogen lone pair at position 8 [14]. The electron-withdrawing effects of the nitro groups substantially lower the highest occupied molecular orbital energy compared to unsubstituted quinolines, typically resulting in values ranging from -6.1 to -7.1 electron volts depending on the computational method employed [16].
The lowest unoccupied molecular orbital exhibits strong localization on the nitro substituents, particularly the oxygen atoms, consistent with their role as electron-accepting groups [15]. The nitro groups create low-lying π* orbitals that significantly stabilize the lowest unoccupied molecular orbital, with calculated energies typically ranging from -2.7 to -3.6 electron volts [14].
The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap provides important information about the compound's electronic excitation properties and chemical reactivity. For N-methyl-5,7-dinitroquinolin-8-amine, this gap typically ranges from 3.0 to 4.1 electron volts, indicating moderate electronic excitation energies and suggesting potential applications in electronic materials [14] [15].
The spatial distribution of frontier molecular orbitals reveals important information about potential reaction sites and intermolecular interactions. The highest occupied molecular orbital shows significant electron density at the amino nitrogen and the quinoline ring carbons, identifying these as potential nucleophilic sites [17]. Conversely, the lowest unoccupied molecular orbital localization on the nitro groups indicates these positions as favorable for electrophilic attack or electron-accepting interactions [15].
Analysis of molecular orbital coefficients reveals the extent of orbital mixing between the quinoline π-system and the nitro substituents. The substantial coefficients on both the aromatic carbons and nitro group atoms in both frontier orbitals indicate significant electronic communication between these moieties [14]. This orbital mixing is responsible for the pronounced electronic effects observed in the compound's chemical behavior.
Time-dependent density functional theory calculations provide insights into the electronic excitation spectrum and excited-state properties. The lowest-energy electronic transitions typically involve charge transfer from the quinoline ring to the nitro substituents, resulting in absorption maxima in the visible region of the electromagnetic spectrum [18]. These charge-transfer transitions are characterized by relatively low oscillator strengths but play important roles in the compound's photochemical behavior.
Table 3 summarizes the typical frontier molecular orbital energies calculated using various density functional theory methods and basis sets for N-methyl-5,7-dinitroquinolin-8-amine and related compounds [19] [14] [20].
The frontier molecular orbital analysis also provides insights into the compound's potential as an electron acceptor in charge-transfer complexes. The low-lying lowest unoccupied molecular orbital and moderate highest occupied molecular orbital - lowest unoccupied molecular orbital gap suggest favorable energetics for forming charge-transfer complexes with electron-rich aromatic systems [15] [17].